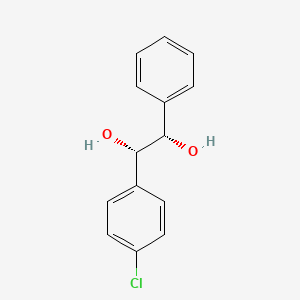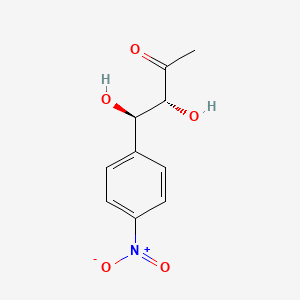
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is a chiral organic compound characterized by the presence of a chlorophenyl group and a phenylethane diol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol typically involves the enantioselective reduction of the corresponding ketone precursor. One common method is the asymmetric reduction of 1-(4-chlorophenyl)-2-phenylethanone using chiral catalysts or reagents. The reaction conditions often include the use of hydrogen gas in the presence of a chiral catalyst such as a chiral rhodium or ruthenium complex.
Industrial Production Methods: Industrial production of this compound may involve similar asymmetric reduction techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired enantiomer.
Types of Reactions:
Oxidation: The diol can undergo oxidation to form the corresponding diketone.
Reduction: Further reduction can lead to the formation of the corresponding alcohols.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or other hydrogenation catalysts.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 1-(4-chlorophenyl)-2-phenylethanedione.
Reduction: Formation of 1-(4-chlorophenyl)-2-phenylethanol.
Substitution: Formation of substituted phenylethane derivatives.
Applications De Recherche Scientifique
Chemistry: (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol is used as a chiral building block in the synthesis of complex organic molecules. Its enantioselective properties make it valuable in the development of chiral catalysts and ligands.
Biology: In biological research, this compound can be used to study the effects of chirality on biological activity. It serves as a model compound for investigating enzyme-substrate interactions and stereoselective binding.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its chiral nature is particularly important in the development of drugs with specific enantiomeric forms.
Industry: In the industrial sector, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol involves its interaction with specific molecular targets. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of signal transduction processes.
Comparaison Avec Des Composés Similaires
- (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Bromophenyl)-2-phenylethane-1,2-diol
- (1S,2S)-1-(4-Chlorophenyl)-2-(4-methylphenyl)ethane-1,2-diol
Comparison: Compared to its enantiomer (1R,2R)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol, the (1S,2S) form may exhibit different biological activities and binding affinities due to its stereochemistry. The presence of different substituents, such as bromine or methyl groups, in similar compounds can also influence their chemical reactivity and applications. The uniqueness of (1S,2S)-1-(4-Chlorophenyl)-2-phenylethane-1,2-diol lies in its specific chiral configuration and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
650601-06-2 |
|---|---|
Formule moléculaire |
C14H13ClO2 |
Poids moléculaire |
248.70 g/mol |
Nom IUPAC |
(1S,2S)-1-(4-chlorophenyl)-2-phenylethane-1,2-diol |
InChI |
InChI=1S/C14H13ClO2/c15-12-8-6-11(7-9-12)14(17)13(16)10-4-2-1-3-5-10/h1-9,13-14,16-17H/t13-,14-/m0/s1 |
Clé InChI |
JKHLGCIYBRKEGD-KBPBESRZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)[C@@H]([C@H](C2=CC=C(C=C2)Cl)O)O |
SMILES canonique |
C1=CC=C(C=C1)C(C(C2=CC=C(C=C2)Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)






![6-Hydroxy-4-oxo-5-[(pyridin-2-yl)sulfanyl]hexa-2,5-dienenitrile](/img/structure/B15168093.png)

![(2S)-2-[(2-Chlorophenyl)methyl]piperazine](/img/structure/B15168104.png)

![Benzeneethanol, 2-[2-(bromomethyl)-3-butenyl]-](/img/structure/B15168111.png)
![Methyl 2-bromo-3-[methyl(phenyl)amino]propanoate](/img/structure/B15168112.png)
